Resorcinol dibenzoate

Description

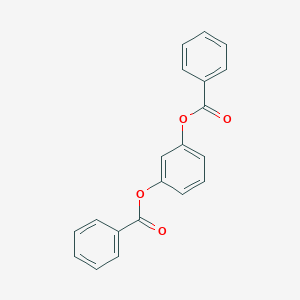

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-benzoyloxyphenyl) benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O4/c21-19(15-8-3-1-4-9-15)23-17-12-7-13-18(14-17)24-20(22)16-10-5-2-6-11-16/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUQGLJRNDJRARS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2=CC(=CC=C2)OC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30883282 | |

| Record name | 1,3-Benzenediol, 1,3-dibenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94-01-9 | |

| Record name | 1,3-Benzenediol, 1,3-dibenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Bis(benzoyloxy)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Resorcinol dibenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33405 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Resorcinol dibenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4906 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzenediol, 1,3-dibenzoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzenediol, 1,3-dibenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-phenylene dibenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.087 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-BIS(BENZOYLOXY)BENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TO6NXP18UZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Resorcinol Dibenzoate: Chemical Properties and Synthesis

Introduction

Resorcinol (B1680541) dibenzoate, also known by its IUPAC name 1,3-phenylene dibenzoate, is an organic compound with the chemical formula C₂₀H₁₄O₄.[1][2] It is a dibenzoate ester derived from resorcinol (benzene-1,3-diol).[3] This compound is synthesized through the esterification of resorcinol's two hydroxyl groups with benzoyl groups.[3] Resorcinol dibenzoate serves as a chemical intermediate in the synthesis of other organic compounds and has applications in the cosmetics and pharmaceutical industries due to its antimicrobial and antifungal properties.[3]

Chemical and Physical Properties

This compound is a white to beige or pale brown crystalline powder.[4] It is soluble in acetone (B3395972) but insoluble in water.[4][5] Key quantitative properties are summarized below for easy reference.

| Property | Value | Source(s) |

| IUPAC Name | 1,3-phenylene dibenzoate | [2] |

| Synonyms | 1,3-Benzenediol, dibenzoate; 1,3-Dibenzoyloxybenzene; m-Phenylene dibenzoate | [2][6] |

| CAS Number | 94-01-9 | [1][4] |

| Molecular Formula | C₂₀H₁₄O₄ | [1][4][7] |

| Molecular Weight | 318.33 g/mol | [1] |

| Melting Point | 115-117 °C | [1][4] |

| Boiling Point | 478.4 °C at 760 mmHg | [4] |

| Density | 1.242 g/cm³ | [4] |

| Flash Point | 243.7 °C | [4] |

| Refractive Index | 1.615 | [4] |

| LogP | 4.125 | [4] |

| Hydrogen Bond Donor Count | 0 | [4] |

| Hydrogen Bond Acceptor Count | 4 | [4] |

Synthesis and Reaction Mechanism

The primary method for synthesizing this compound is the esterification of resorcinol with benzoyl chloride.[3] This reaction, a classic example of nucleophilic acyl substitution, involves the two hydroxyl groups of resorcinol acting as nucleophiles, attacking the electrophilic carbonyl carbon of two molecules of benzoyl chloride. The reaction is typically performed in the presence of a base, such as pyridine (B92270) or aqueous sodium hydroxide (B78521), to neutralize the hydrochloric acid byproduct that is formed. This specific type of acylation is often referred to as the Schotten-Baumann reaction.

The overall reaction is as follows:

C₆H₄(OH)₂ + 2 C₆H₅COCl → C₆H₄(OCOC₆H₅)₂ + 2 HCl

The base plays a crucial role by deprotonating the phenolic hydroxyl groups, increasing their nucleophilicity and driving the reaction to completion.

Experimental Protocols

Below is a detailed methodology for the synthesis of this compound based on the Schotten-Baumann reaction conditions.

Objective: To synthesize this compound via esterification of resorcinol with benzoyl chloride.

Materials and Reagents:

-

Resorcinol (Benzene-1,3-diol)

-

Benzoyl chloride

-

Sodium hydroxide (NaOH) or Pyridine

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent

-

Hydrochloric acid (HCl), dilute solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

-

Ethanol or other suitable recrystallization solvent

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser (if heating is required)

-

Ice bath

-

Separatory funnel

-

Büchner funnel and filter flask

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Melting point apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve resorcinol in a suitable organic solvent like dichloromethane. If using aqueous NaOH, a biphasic system will be formed. If using pyridine, it can act as both the base and a solvent. Cool the flask in an ice bath to 0-5 °C.

-

Reagent Addition: Slowly add benzoyl chloride (2.2 equivalents) to the stirred solution via a dropping funnel over a period of 30-60 minutes. Concurrently, add a solution of sodium hydroxide (2.5 equivalents) or pyridine (3.0 equivalents) dropwise to maintain a basic pH and control the reaction temperature.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours to ensure the reaction goes to completion. The progress can be monitored using Thin Layer Chromatography (TLC).

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

If pyridine was used, wash the organic layer sequentially with a dilute HCl solution (to remove pyridine), deionized water, and a saturated sodium bicarbonate solution (to remove any unreacted benzoyl chloride and HCl).

-

If aqueous NaOH was used, separate the organic layer and wash it with deionized water and brine.

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent using a rotary evaporator.

-

Purification: The crude product is typically a solid. Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol, to obtain white to pale brown crystals.[4]

-

Characterization: Dry the purified crystals and determine the yield. Characterize the final product by measuring its melting point and acquiring spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR) to confirm its identity and purity. The expected melting point is in the range of 115-117 °C.[1][4]

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Benzoyl chloride is corrosive and a lachrymator; handle with extreme care.

-

Pyridine is flammable and toxic.

-

Sodium hydroxide and hydrochloric acid are corrosive.

Visualizations

The following diagrams illustrate the synthesis workflow for this compound.

Caption: Synthesis workflow for this compound.

References

- 1. This compound [stenutz.eu]

- 2. 1,3-Phenylenedibenzoate [webbook.nist.gov]

- 3. ontosight.ai [ontosight.ai]

- 4. lookchem.com [lookchem.com]

- 5. Resorcinol - Wikipedia [en.wikipedia.org]

- 6. 1,3-Phenylenedibenzoate (CAS 94-01-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. Basic Chemical Data [dtp.cancer.gov]

Resorcinol Dibenzoate: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Resorcinol (B1680541) dibenzoate (CAS No. 94-01-9) is a diester of resorcinol and benzoic acid.[1][2] This technical guide provides an in-depth overview of its core chemical and physical properties, a detailed experimental protocol for its synthesis, and a summary of its primary applications, with a focus on its role as a UV stabilizer in polymer science. While the broader resorcinol scaffold is a key pharmacophore in various drug discovery programs, the direct application of resorcinol dibenzoate is predominantly in materials science. This document consolidates quantitative data, outlines a reproducible synthesis method, and presents logical workflows and mechanisms through structured diagrams to support advanced research and development.

Chemical Identity and Molecular Structure

This compound, systematically named 1,3-phenylene dibenzoate, is characterized by a central benzene (B151609) ring substituted at the 1 and 3 positions with benzoyloxy groups.[1]

-

Molecular Formula: C₂₀H₁₄O₄[3]

-

Molecular Weight: 318.32 g/mol [4]

-

Synonyms: 1,3-Bis(benzoyloxy)benzene, m-Phenylene dibenzoate, Dibenzoylresorcinol[1][4]

Table 1: Key Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | (3-benzoyloxyphenyl) benzoate |

| CAS Number | 94-01-9 |

| Molecular Formula | C₂₀H₁₄O₄ |

| InChI Key | SUQGLJRNDJRARS-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)OC2=CC(=CC=C2)OC(=O)C3=CC=CC=C3 |

Physicochemical Properties

This compound is a white to pale brown crystalline powder.[6] Its key physical and chemical properties are summarized in Table 2.

Table 2: Physicochemical Data for this compound

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Weight | 318.32 g/mol | [4] |

| Appearance | White to beige or pale brown crystalline powder | [6] |

| Melting Point | 115-117 °C | [4] |

| Boiling Point | 478.4 °C at 760 mmHg | [3] |

| Density | 1.242 g/cm³ | [3] |

| Flash Point | 243.7 °C | [3] |

| Solubility | Soluble in Acetone | [6] |

| LogP | 4.125 | [6] |

| Refractive Index | 1.615 |[3] |

Synthesis of this compound

The synthesis of this compound is efficiently achieved via the Schotten-Baumann reaction, which involves the acylation of resorcinol with benzoyl chloride in the presence of a base. This method is a standard procedure for the preparation of esters from alcohols (or phenols) and acid chlorides.

Experimental Protocol: Schotten-Baumann Esterification

This protocol outlines the synthesis of this compound from resorcinol and benzoyl chloride.

Materials and Reagents:

-

Resorcinol (1,3-dihydroxybenzene)

-

Benzoyl chloride

-

Sodium hydroxide (B78521) (NaOH) or Pyridine (B92270)

-

Dichloromethane (DCM) or Diethyl ether

-

Hydrochloric acid (HCl), dilute solution (e.g., 1 M)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve resorcinol (1.0 eq) in a suitable organic solvent such as dichloromethane. Add a base, such as aqueous sodium hydroxide (2.2 eq) or pyridine (2.2 eq).

-

Acylation: Cool the mixture in an ice bath (0-5 °C). Add benzoyl chloride (2.1 eq) dropwise from the dropping funnel to the stirred solution over 30-45 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with dilute HCl to neutralize any excess base, followed by saturated NaHCO₃ solution to remove unreacted benzoyl chloride, and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Isolation: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product is a solid. Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

-

Characterization: Confirm the identity and purity of the product using techniques such as melting point determination, NMR spectroscopy, and IR spectroscopy.

Spectroscopic Characterization

While comprehensive, validated spectral data for this compound is not widely available in public databases, its structure allows for the prediction of key spectroscopic features.

-

¹H NMR: The spectrum is expected to show signals in the aromatic region (approx. 7.0-8.5 ppm). The protons of the central resorcinol ring will appear as a distinct multiplet system, while the protons of the two equivalent benzoyl groups will show characteristic ortho, meta, and para couplings.

-

¹³C NMR: The spectrum should display signals for the carbonyl carbons of the ester groups around 165 ppm. Aromatic carbons will appear in the 115-155 ppm region, with carbons attached to the ester oxygen appearing further downfield.

-

FTIR (Infrared Spectroscopy): Key absorption bands are expected for the C=O stretching of the ester groups (approx. 1730-1750 cm⁻¹), C-O stretching (approx. 1250-1300 cm⁻¹ and 1100-1150 cm⁻¹), and aromatic C=C stretching (approx. 1450-1600 cm⁻¹). The absence of a broad O-H stretch (around 3200-3600 cm⁻¹) confirms the complete esterification of the resorcinol hydroxyl groups.

-

Mass Spectrometry (MS): Under electron ionization (EI), the molecular ion peak [M]⁺ at m/z = 318 would be expected. Common fragmentation patterns would include the loss of a benzoyl group (C₇H₅O) leading to a fragment at m/z = 213, and a prominent peak for the benzoyl cation at m/z = 105.

Applications in Research and Industry

The primary application of this compound is as a UV stabilizer for polymers. Its aromatic ester structure is highly effective at absorbing ultraviolet radiation, particularly in the UV-B and UV-A range, which is responsible for the photodegradation of many materials.

Mechanism as a UV Stabilizer

When incorporated into a polymer matrix, this compound absorbs harmful UV photons and dissipates the energy as harmless heat, thereby protecting the polymer chains from bond cleavage and degradation. This process can involve a photo-Fries rearrangement, where the ester undergoes a photochemical transformation to a 2-hydroxybenzophenone (B104022) derivative. This derivative is an extremely efficient UV absorber that dissipates energy through a rapid keto-enol tautomerism cycle. This mechanism prevents the formation of free radicals that would otherwise lead to discoloration, embrittlement, and loss of mechanical properties in the polymer.

Broader Context in Drug Development

While this compound itself is not a primary pharmaceutical agent, the resorcinol scaffold is a privileged structure in medicinal chemistry. It is found in a variety of biologically active compounds. For instance, certain resorcinol derivatives are known to act as inhibitors of heat shock protein 90 (Hsp90), a target for anticancer therapies. Additionally, related structures like resorcinol dibenzyl ethers have been investigated as potential inhibitors of the PD-1/PD-L1 immune checkpoint pathway. This highlights the potential of the core resorcinol structure in the design of novel therapeutics, making its derivatives, including the dibenzoate, of interest to researchers in drug discovery for synthetic and screening purposes.

Safety and Handling

This compound is an irritant to the eyes, respiratory system, and skin.[4] Standard laboratory safety precautions should be observed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of dust. Store in a cool, dry place away from incompatible substances.

Conclusion

This compound is a well-defined chemical compound with significant utility in materials science as a UV stabilizer. Its synthesis is straightforward via the Schotten-Baumann reaction. While its direct role in pharmaceuticals is limited, its structural relationship to the medicinally important resorcinol core makes it a compound of interest in broader chemical and materials research. This guide provides the foundational technical information required by scientists to synthesize, characterize, and utilize this compound in their research endeavors.

References

- 1. 1,3-Phenylenedibenzoate [webbook.nist.gov]

- 2. 1,3-Bis(benzoyloxy)benzene | C20H14O4 | CID 66742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. m-phenylene dibenzoate | 94-01-9 [chemnet.com]

- 4. m-phenylene dibenzoate [chembk.com]

- 5. 1,3-Phenylenedibenzoate (CAS 94-01-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. researchgate.net [researchgate.net]

In-depth Technical Guide: Solubility of Resorcinol Dibenzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the solubility of resorcinol (B1680541) dibenzoate in organic solvents. Despite a comprehensive search of scientific literature and chemical databases, specific quantitative solubility data (e.g., in g/100 mL or mol/L) for resorcinol dibenzoate in a range of common organic solvents remains largely unavailable in publicly accessible resources. This document summarizes the available qualitative solubility information for this compound and related compounds, provides a theoretical framework for understanding its solubility characteristics, and outlines general experimental protocols for determining solubility.

Introduction to this compound

This compound, also known as 1,3-phenylene dibenzoate, is an aromatic ester. Its chemical structure, consisting of a central resorcinol (1,3-dihydroxybenzene) core with two benzoate (B1203000) groups, dictates its physical and chemical properties, including its solubility. Understanding the solubility of this compound is crucial for its application in various fields, including pharmaceuticals, polymer chemistry, and organic synthesis, as it governs formulation, reaction conditions, and purification processes.

Chemical Structure of this compound:

Qualitative Solubility of this compound

While precise quantitative data is scarce, qualitative descriptions of this compound's solubility have been noted. The most consistently reported information is its solubility in acetone.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility |

| Acetone | Soluble |

This information, while limited, suggests that this compound is soluble in at least one common polar aprotic solvent. General principles of solubility for aromatic esters suggest it would likely exhibit solubility in other similar organic solvents.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This principle is based on the polarity and intermolecular forces of the solute and solvent molecules.

Polarity and Intermolecular Forces

-

This compound: As a large aromatic ester, this compound possesses both polar and nonpolar characteristics. The ester groups (-COO-) introduce polarity through their carbonyl and ether linkages, allowing for dipole-dipole interactions. The large benzene (B151609) rings are nonpolar and favor interactions with other nonpolar molecules through London dispersion forces.

-

Organic Solvents: Organic solvents can be broadly classified as polar (protic and aprotic) and nonpolar.

-

Polar Protic Solvents (e.g., ethanol, methanol): Can form hydrogen bonds.

-

Polar Aprotic Solvents (e.g., acetone, ethyl acetate): Have dipole moments but do not have O-H or N-H bonds for hydrogen bonding.

-

Nonpolar Solvents (e.g., toluene, hexane): Have low dielectric constants and primarily interact through London dispersion forces.

-

Predicting Solubility

Based on its structure, the solubility of this compound in various organic solvents can be logically inferred. A diagram illustrating the expected solubility trends is presented below.

Caption: Predicted solubility of this compound in different classes of organic solvents.

General Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following general experimental protocol for the isothermal shake-flask method can be adapted.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Temperature-controlled shaker bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram outlines the key steps in determining the solubility of this compound.

Caption: Workflow for the experimental determination of solubility.

Conclusion

An In-depth Technical Guide to the Spectral Properties and Analysis of Resorcinol Dibenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of resorcinol (B1680541) dibenzoate, a benzenediol derivative with applications in various scientific fields. This document details the nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass spectrometry (MS) characteristics of the compound, along with detailed experimental protocols for its analysis.

Introduction

Resorcinol dibenzoate, also known as 1,3-phenylene dibenzoate, is an aromatic ester with the chemical formula C₂₀H₁₄O₄.[1][2] A thorough understanding of its spectral properties is crucial for its identification, characterization, and quality control in research and development settings. This guide aims to provide a centralized resource for scientists and professionals working with this compound.

Spectral Data

The following sections present the key spectral data for this compound, summarized in clear and concise tables for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR spectra of this compound provide detailed information about its proton and carbon environments.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.15 | d | 7.8 | Aromatic Protons |

| 7.39 - 7.47 | m | - | Aromatic Protons |

| 7.19 - 7.32 | m | - | Aromatic Protons |

Note: Specific peak assignments for the complex aromatic region may require advanced 2D NMR techniques.

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 165.2 | Carbonyl Carbon (C=O) |

| 150.9 | Aromatic Carbon (C-O) |

| 144.4 | Aromatic Carbon |

| 130.2 | Aromatic Carbon |

| 129.4 | Aromatic Carbon |

| 129.3 | Aromatic Carbon |

| 126.8 | Aromatic Carbon |

| 125.7 | Aromatic Carbon |

| 121.7 | Aromatic Carbon |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by strong absorptions corresponding to the ester carbonyl group and aromatic C-H and C=C bonds.

Table 3: Key IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 1730 | Strong | C=O Stretch (Ester) |

| 1600, 1450 | Medium-Strong | Aromatic C=C Stretch |

| 1270, 1140 | Strong | C-O Stretch (Ester) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region. The NIST WebBook indicates the availability of UV/Visible spectral data for 1,3-phenylenedibenzoate.[2]

Table 4: UV-Vis Absorption Data of this compound

| Wavelength (λmax) nm | Solvent |

| Data not explicitly found in search results | Commonly used solvents include ethanol (B145695), methanol, or cyclohexane |

Mass Spectrometry (MS)

Mass spectrometry is a technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. The NIST WebBook indicates the availability of a mass spectrum for 1,3-phenylenedibenzoate.[2]

Table 5: Mass Spectrometry Data of this compound

| m/z | Interpretation |

| 318 | Molecular Ion [M]⁺ |

| 105 | Benzoyl Cation [C₆H₅CO]⁺ (Base Peak) |

| 77 | Phenyl Cation [C₆H₅]⁺ |

Experimental Protocols

This section provides detailed methodologies for the spectral analysis of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the acylation of resorcinol with benzoyl chloride.[3]

Materials:

-

Resorcinol

-

Benzoyl chloride

-

Pyridine (B92270) or aqueous sodium hydroxide

-

Anhydrous diethyl ether or dichloromethane

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware

Procedure:

-

Dissolve resorcinol in a suitable solvent (e.g., pyridine or an aqueous solution of sodium hydroxide).

-

Slowly add benzoyl chloride to the solution with stirring, typically in an ice bath to control the exothermic reaction.

-

Allow the reaction to proceed at room temperature for a specified time.

-

Quench the reaction with water or a dilute acid solution.

-

Extract the product into an organic solvent like diethyl ether or dichloromethane.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the crude product by recrystallization, typically from ethanol or a similar solvent.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of purified this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (Example for a 400 MHz spectrometer):

-

¹H NMR:

-

Pulse sequence: zg30

-

Number of scans: 16-32

-

Relaxation delay: 1.0 s

-

Spectral width: 20 ppm

-

-

¹³C NMR:

-

Pulse sequence: zgpg30

-

Number of scans: 1024 or more

-

Relaxation delay: 2.0 s

-

Spectral width: 240 ppm

-

FT-IR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Place a portion of the mixture into a pellet press and apply pressure to form a transparent or semi-transparent pellet.

Instrument Parameters:

-

Scan range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

-

Background: Collect a background spectrum of the empty sample compartment.

UV-Vis Spectroscopy

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in a UV-transparent solvent (e.g., ethanol or cyclohexane).

-

Perform serial dilutions to obtain solutions of appropriate concentrations for measurement (typically in the range of 10⁻⁴ to 10⁻⁶ M).

Instrument Parameters:

-

Wavelength range: 200-400 nm

-

Scan speed: Medium

-

Blank: Use the same solvent as used for the sample as a blank.

Mass Spectrometry

Sample Introduction:

-

Direct infusion or via gas chromatography (GC-MS) or liquid chromatography (LC-MS). For GC-MS, the sample is dissolved in a volatile solvent.

Instrument Parameters (Example for Electron Ionization - EI):

-

Ionization mode: Electron Ionization (EI)

-

Electron energy: 70 eV

-

Mass range: m/z 50-500

-

Source temperature: 200-250 °C

Logical Relationships and Workflows

The characterization of this compound follows a logical workflow, starting from its synthesis and purification, followed by a series of spectroscopic analyses to confirm its identity and purity.

Caption: Experimental workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide provides a consolidated resource for the spectral properties and analysis of this compound. The tabulated data and detailed experimental protocols are intended to assist researchers, scientists, and drug development professionals in their work with this compound. The logical workflow diagram illustrates the systematic approach to its characterization. As with any analytical work, it is recommended to consult primary literature and spectral databases for the most detailed and up-to-date information.

References

An In-depth Technical Guide to the Laboratory Synthesis of Resorcinol Dibenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the laboratory-scale synthesis of resorcinol (B1680541) dibenzoate. It includes detailed experimental protocols, physicochemical data, safety information, and visualizations of the reaction mechanism and experimental workflow. The primary method detailed is the Schotten-Baumann reaction, a reliable and widely used method for the acylation of phenols.

Overview and Reaction Principle

Resorcinol dibenzoate, also known as 1,3-phenylene dibenzoate, is synthesized by the esterification of resorcinol (benzene-1,3-diol) with two equivalents of benzoyl chloride. The reaction is typically conducted under Schotten-Baumann conditions, which involve using an aqueous base, such as sodium hydroxide (B78521), to facilitate the reaction and neutralize the hydrochloric acid byproduct.[1][2] The base deprotonates the phenolic hydroxyl groups of resorcinol, forming a more nucleophilic phenoxide ion, which then attacks the electrophilic carbonyl carbon of benzoyl chloride.[3][4] This two-phase solvent system, consisting of water and an organic solvent where the product resides, ensures the reaction proceeds efficiently.[2]

Overall Reaction:

C₆H₄(OH)₂ + 2 C₆H₅COCl + 2 NaOH → C₆H₄(OCOC₆H₅)₂ + 2 NaCl + 2 H₂O

Physicochemical and Safety Data

Quantitative data for the primary reactant and the final product are summarized below. Proper handling and safety precautions are critical for all laboratory procedures.

Table 1: Properties and Safety of Resorcinol (Reactant)

| Property | Value | References |

| Chemical Formula | C₆H₆O₂ | [5] |

| Molar Mass | 110.11 g/mol | [5][6] |

| Appearance | White crystalline solid | [6] |

| Melting Point | 110 °C | [5] |

| Boiling Point | 277 °C | [5] |

| Density | 1.28 g/cm³ | [5] |

| Solubility in Water | 110 g/100 mL at 20 °C | [5] |

| Hazard Statements | Harmful if swallowed. Causes skin and serious eye irritation. May cause an allergic skin reaction. Very toxic to aquatic life.[7][8] | |

| Precautionary Notes | Wear protective gloves, clothing, and eye protection. Avoid release to the environment. Wash skin thoroughly after handling.[7][9] |

Table 2: Properties of this compound (Product)

| Property | Value | References |

| Chemical Formula | C₂₀H₁₄O₄ | [10][11] |

| Molar Mass | 318.33 g/mol | [10][11] |

| Appearance | White to beige or pale brown crystalline powder | [10] |

| Melting Point | 115-117 °C | [10] |

| Boiling Point | 478.4 °C at 760 mmHg | [10] |

| Density | 1.242 g/cm³ | [10] |

| Solubility | Soluble in Acetone | [10] |

Experimental Protocol: Schotten-Baumann Synthesis

This section provides a detailed methodology for the synthesis of this compound.

Table 3: Materials and Reagents

| Reagent/Material | Formula/Type | Molar Mass ( g/mol ) | Quantity | Purpose |

| Resorcinol | C₆H₆O₂ | 110.11 | 5.5 g (0.05 mol) | Reactant |

| Benzoyl Chloride | C₇H₅ClO | 140.57 | 14.8 g (12.3 mL, 0.105 mol) | Acylating Agent |

| Sodium Hydroxide | NaOH | 40.00 | 4.4 g (0.11 mol) | Base Catalyst |

| Deionized Water | H₂O | 18.02 | ~300 mL | Solvent |

| Ethanol (B145695) | C₂H₅OH | 46.07 | As needed | Recrystallization Solvent |

| 250 mL Beaker | Glassware | - | 2 | - |

| 500 mL Erlenmeyer Flask | Glassware | - | 1 | Reaction Vessel |

| Magnetic Stirrer & Stir Bar | Equipment | - | 1 | Agitation |

| Ice Bath | Equipment | - | 1 | Temperature Control |

| Büchner Funnel & Flask | Equipment | - | 1 | Filtration |

| pH Paper | Consumable | - | As needed | Acidity Check |

Synthesis Procedure

-

In a 250 mL beaker, dissolve 5.5 g (0.05 mol) of resorcinol and 4.4 g (0.11 mol) of sodium hydroxide in 150 mL of cold deionized water. Cool the solution in an ice bath.

-

Transfer the cooled solution to a 500 mL Erlenmeyer flask equipped with a magnetic stir bar.

-

While stirring vigorously in the ice bath, slowly add 14.8 g (12.3 mL, 0.105 mol) of benzoyl chloride dropwise over approximately 15-20 minutes. A white precipitate will begin to form.[3]

-

After the addition is complete, remove the ice bath and continue to stir the mixture vigorously at room temperature for 30 minutes to ensure the reaction goes to completion. The smell of benzoyl chloride should dissipate.[3]

-

Collect the solid crude product by vacuum filtration using a Büchner funnel.

-

Wash the precipitate thoroughly with cold deionized water (2 x 50 mL) to remove any unreacted resorcinol and sodium benzoate.

-

Wash the product with a small amount of cold ethanol to remove any residual benzoyl chloride.

-

Press the solid as dry as possible on the filter paper.

Purification by Recrystallization

-

Transfer the crude this compound to a 250 mL beaker.

-

Add a minimal amount of hot ethanol and heat the mixture gently while stirring until the solid completely dissolves.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of ice-cold ethanol.

-

Dry the purified product in a desiccator or a vacuum oven at a low temperature.

-

Determine the final yield and characterize the product by measuring its melting point and obtaining spectroscopic data (e.g., IR, NMR) if desired.

Table 4: Key Safety Precautions

| Hazard | Precaution |

| Chemical Handling | The synthesis should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7][9] |

| Benzoyl Chloride | Benzoyl chloride is a lachrymator and is corrosive. Handle with extreme care, avoiding inhalation of vapors and contact with skin and eyes.[3] |

| Sodium Hydroxide | Sodium hydroxide is corrosive and can cause severe burns. Avoid direct contact. |

| Resorcinol | Resorcinol is harmful if swallowed and causes skin and eye irritation.[7][8] |

| Waste Disposal | Dispose of all chemical waste according to institutional and local regulations. Neutralize acidic and basic aqueous waste before disposal. |

Visualization of Workflow and Mechanism

Diagrams created using Graphviz provide a clear visual representation of the experimental process and the underlying chemical transformation.

Caption: A flowchart illustrating the major steps in the synthesis and purification of this compound.

Caption: The mechanism involves base-catalyzed deprotonation followed by nucleophilic acyl substitution.

References

- 1. byjus.com [byjus.com]

- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 3. chemistnotes.com [chemistnotes.com]

- 4. Schotten-Baumann Reaction (Chapter 103) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. Resorcinol - Wikipedia [en.wikipedia.org]

- 6. Resorcinol | C6H6O2 | CID 5054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. pentachemicals.eu [pentachemicals.eu]

- 10. lookchem.com [lookchem.com]

- 11. This compound [stenutz.eu]

resorcinol dibenzoate physical and chemical specifications

An In-depth Technical Guide to Resorcinol (B1680541) Dibenzoate

This technical guide provides a comprehensive overview of the physical and chemical specifications of resorcinol dibenzoate, tailored for researchers, scientists, and professionals in drug development. It includes detailed data, experimental protocols, and visualizations to facilitate a deeper understanding of this compound.

Chemical Identity and Synonyms

This compound is the dibenzoate ester of resorcinol. It is also known by several synonyms, which are listed in the table below.

| Identifier | Value |

| IUPAC Name | Benzene-1,3-diyl dibenzoate |

| CAS Number | 94-01-9[1][2][3][4][5] |

| Molecular Formula | C₂₀H₁₄O₄[2][3][4] |

| Synonyms | 1,3-Dibenzoyloxybenzene, 1,3-Benzenediol dibenzoate, m-Phenylene dibenzoate, Dibenzoyl resorcinol[3][4] |

Physicochemical Specifications

The physical and chemical properties of this compound are summarized in the following tables. Data is compiled from various sources, and discrepancies are noted where applicable.

Table 1: Physical Properties

| Property | Value | Source(s) |

| Appearance | White to beige or pale brown crystalline powder; Off-white to tan chips. | [1][6] |

| Molecular Weight | 318.33 g/mol | [1][2][3] |

| Melting Point | 115-117 °C. Note: One source reports 92 °C. | [1][2][4][6] |

| Boiling Point | 478.4 °C at 760 mmHg. Note: One source reports 295 °C. | [1][6] |

| Density | 1.242 g/cm³ | [1] |

| Solubility | Soluble in Acetone. | [1] |

| Flash Point | 243.7 °C | [1] |

| Refractive Index | 1.615 | [1] |

Table 2: Chemical and Computational Properties

| Property | Value | Source(s) |

| LogP (Octanol/Water Partition Coefficient) | 4.125 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 6 | [1] |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)OC2=CC(=CC=C2)OC(=O)C3=CC=CC=C3 | [1] |

| InChIKey | SUQGLJRNDJRARS-UHFFFAOYSA-N | [2][3][4] |

Chemical Structure and Synthesis

This compound is synthesized via the acylation of resorcinol with benzoyl chloride.

Caption: Chemical structure of this compound.

Experimental Protocol: Synthesis of this compound

The following is a generalized protocol for the synthesis of this compound based on the Schotten-Baumann reaction, a common method for acylation.

-

Dissolution: Dissolve resorcinol in a suitable solvent such as 10% aqueous sodium hydroxide (B78521) solution in an Erlenmeyer flask. Cool the solution in an ice bath.

-

Acylation: Add benzoyl chloride dropwise to the cooled solution while stirring vigorously. The reaction is exothermic and should be kept cool.

-

Precipitation: Continue stirring for 15-20 minutes after the addition is complete. A white to off-white precipitate of this compound will form.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crude product on the filter with cold water to remove any unreacted resorcinol and sodium benzoate (B1203000), followed by a small amount of cold ethanol (B145695) to remove excess benzoyl chloride.

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain pure this compound.

-

Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.

Caption: General workflow for the synthesis and purification of this compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a suitable method for determining the purity and concentration of this compound.

Experimental Protocol: HPLC Analysis

This protocol outlines a general method for the analysis of this compound. Method optimization may be required.

-

Standard Preparation: Accurately weigh and dissolve a known amount of pure this compound in the mobile phase or a suitable solvent (e.g., acetonitrile) to prepare a stock solution. Prepare a series of calibration standards by serial dilution.

-

Sample Preparation: Dissolve a known amount of the synthesized product in the mobile phase to a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water. A typical starting point could be 70:30 (v/v) acetonitrile:water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at a wavelength where the compound has significant absorbance (e.g., 254 nm).

-

Injection Volume: 10-20 µL.

-

-

Data Analysis: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration and purity of the sample by comparing its peak area to the calibration curve.

Caption: General workflow for the quantitative analysis of this compound by HPLC.

Spectral Data

-

¹H NMR: Protons on the central resorcinol ring would appear at a different chemical shift compared to the protons on the two benzoate rings. The aromatic protons would typically resonate in the range of 7.0-8.2 ppm.

-

¹³C NMR: The spectrum would show characteristic peaks for the carbonyl carbons of the ester groups (around 165 ppm) and multiple peaks in the aromatic region (120-155 ppm).

-

IR Spectroscopy: Key absorption bands would include a strong C=O stretching vibration for the ester groups (around 1730-1740 cm⁻¹) and C-O stretching vibrations (around 1250-1270 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z = 318.

NIST (National Institute of Standards and Technology) provides access to UV/Visible, IR, and mass spectrometry data for this compound[4].

Safety and Handling

This compound should be handled with care in a well-ventilated area.[6] It may cause skin, eye, and respiratory tract irritation.[6] Appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn.[6] Store in a cool, dry place away from incompatible substances like strong oxidizing agents, acids, and bases.[6] It is stable under normal storage conditions.[6]

References

- 1. lookchem.com [lookchem.com]

- 2. This compound [stenutz.eu]

- 3. 1,3-Phenylenedibenzoate (CAS 94-01-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. 1,3-Phenylenedibenzoate [webbook.nist.gov]

- 5. Basic Chemical Data [dtp.cancer.gov]

- 6. This compound(19438-61-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

An In-depth Technical Guide to the Photostability of Resorcinol Dibenzoate

Introduction

Resorcinol (B1680541) dibenzoate (1,3-phenylene dibenzoate) is an organic compound used as a chemical intermediate in the synthesis of other organic compounds and has applications as a UV absorber in certain resins.[1][2] For professionals in drug development and material science, understanding the photostability of a compound is critical. Changes in stability due to light exposure can lead to loss of potency, altered physical properties, and the formation of potentially toxic degradation products.[3] This guide provides a comprehensive technical overview of the known properties, potential photodegradation pathways, and standardized experimental protocols for evaluating the photostability of resorcinol dibenzoate.

Physicochemical Properties and UV Absorbance

A molecule's susceptibility to photodegradation begins with its ability to absorb light. For this to occur, the molecule's absorbance spectrum must overlap with the spectrum of the light source.[4] this compound possesses a chemical structure that allows it to absorb radiation in the ultraviolet range.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₂₀H₁₄O₄ | [2] |

| Molecular Weight | 318.32 g/mol | [2] |

| CAS Number | 94-01-9 | [2] |

| Appearance | White to beige or pale brown crystalline powder | [5] |

| Melting Point | 115-117 °C | [5][6] |

| Boiling Point | 478.4 °C at 760 mmHg | [5] |

| Solubility | Soluble in Acetone |[5] |

The UV/Visible spectrum for this compound, as provided by the National Institute of Standards and Technology (NIST), shows significant absorbance in the UV region, with peaks that make it susceptible to photodegradation upon exposure to sunlight or artificial light sources with UV components.[2]

Potential Photodegradation Pathways

While specific, detailed studies on the photodegradation of this compound are not extensively available in public literature, its structure as an aromatic ester suggests a primary photochemical reaction pathway: the Photo-Fries Rearrangement .

This reaction typically involves the following steps:

-

Photon Absorption: The molecule absorbs a photon (hν), promoting it to an excited singlet state.

-

Homolytic Cleavage: The excited molecule undergoes homolytic cleavage of the ester's acyl-oxygen bond, forming a phenoxy radical and a benzoyl radical within a solvent cage.

-

Radical Rearrangement: The radicals can recombine at the ortho- and para- positions of the phenyl ring, yielding ortho- and para- hydroxybenzophenone derivatives.

-

Hydrogen Abstraction: The phenoxy radical can also abstract a hydrogen atom from the solvent or another molecule, leading to the formation of resorcinol and benzoic acid.

The resulting primary photoproducts, such as resorcinol, may themselves be susceptible to further photodegradation, often through oxidation mediated by hydroxyl radicals in aqueous environments.[7][8]

Caption: Proposed Photo-Fries rearrangement pathway for this compound.

Quantitative Photostability Data

Quantitative data, such as photodegradation kinetics and quantum yields for this compound, are not readily found in peer-reviewed literature. To properly characterize its photostability, dedicated studies would be required. The table below is presented as a template for researchers to illustrate the key parameters that should be determined experimentally.

Table 2: Template for Quantitative Photostability Data of this compound

| Parameter | Description | Value | Conditions (Solvent, Atmosphere, Light Source) |

|---|---|---|---|

| λmax (nm) | Wavelength of maximum absorbance | [Experimental Data] | e.g., Methanol, Air, Xenon Lamp |

| Molar Absorptivity (ε) | Molar extinction coefficient at λmax | [Experimental Data] | e.g., Methanol |

| Degradation Rate Constant (k) | First-order rate constant of degradation | [Experimental Data] | e.g., Methanol, Air, 25°C, 1.2 x 10⁶ lux hours |

| Half-life (t½) | Time for 50% of the compound to degrade | [Experimental Data] | e.g., Methanol, Air, 25°C, 1.2 x 10⁶ lux hours |

| Quantum Yield (Φ) | Moles reacted per mole of photons absorbed | [Experimental Data] | e.g., Methanol, N₂, 254 nm monochromatic light |

Experimental Protocols for Assessing Photostability

To evaluate the photostability of this compound, a forced degradation study is essential.[9] This involves exposing the compound to light under controlled conditions that are more stressful than typical storage to identify potential degradation products and develop stability-indicating analytical methods.[3][4] The internationally recognized guideline for such testing is ICH Q1B.[10]

Protocol 1: Forced Photodegradation Study (ICH Q1B Confirmatory Study)

This protocol outlines the steps to assess the photostability of a drug substance like this compound.

1. Objective: To determine if light exposure results in unacceptable changes to the substance and to support the development of a stability-indicating assay.

2. Materials and Equipment:

-

This compound (single batch).

-

Appropriate solvent (e.g., methanol, acetonitrile).

-

Calibrated photostability chamber equipped with a cool white fluorescent lamp and a near-UV lamp.[10]

-

Quartz cuvettes or other suitable transparent containers.

-

Aluminum foil for dark controls.

-

HPLC system with a UV/PDA detector.

-

LC-MS system for peak purity and identification.

3. Methodology:

-

Sample Preparation: Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL). Prepare multiple identical samples.

-

Dark Control: Tightly wrap at least one sample in aluminum foil to serve as a dark control. This sample is placed in the chamber alongside the exposed samples to measure any change due to thermal stress alone.[4]

-

Exposure: Place the unwrapped samples and the dark control in the photostability chamber.

-

Light Conditions: Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[10] The light source should have a spectral distribution from 320 nm to 400 nm.[10]

-

Sampling: Collect samples at predetermined time points (e.g., 0, 6, 12, 24 hours) during the exposure.

-

Analysis: Analyze the exposed samples and the dark control at each time point using a validated stability-indicating HPLC method.

-

Quantify the remaining percentage of this compound.

-

Monitor for the appearance of new peaks (degradation products).

-

Calculate mass balance to account for all components.[3]

-

4. Data Evaluation:

-

Compare the chromatograms of the exposed samples to the initial sample and the dark control.

-

Significant formation of degradation products or a decrease in the parent compound's concentration in the exposed sample, but not the dark control, indicates photosensitivity.

Caption: Workflow for a forced photodegradation study based on ICH Q1B guidelines.

Protocol 2: Photoproduct Identification and Characterization

1. Objective: To isolate and elucidate the chemical structures of major degradation products formed during photostability testing.

2. Methodology:

-

Generate Degradants: Expose a larger, more concentrated solution of this compound to light until a significant amount of degradation (e.g., 10-20%) has occurred, as determined by HPLC.

-

Isolation: Use preparative HPLC to isolate the major degradation peaks from the stressed sample mixture.

-

Structural Elucidation: Characterize the isolated products using a combination of spectroscopic techniques:

-

Mass Spectrometry (LC-MS/MS): To determine the molecular weight and fragmentation patterns of the degradants.

-

Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR, 2D-NMR): To provide detailed information about the molecular structure, including the position of functional groups.

-

Infrared Spectroscopy (FTIR): To identify characteristic functional groups present in the degradation products.[11]

-

This compound is a photolabile compound due to its inherent ability to absorb UV radiation. The most probable photodegradation pathway is the Photo-Fries rearrangement, leading to the formation of various photoproducts, including hydroxybenzophenones and resorcinol, which may undergo further degradation. For researchers, scientists, and drug development professionals, it is imperative to conduct rigorous photostability studies following established guidelines like ICH Q1B. Such studies are crucial for quantifying degradation rates, identifying potential degradants, developing stability-indicating methods, and ensuring the safety and efficacy of any formulation containing this compound.

References

- 1. Resorcinol - Wikipedia [en.wikipedia.org]

- 2. 1,3-Phenylenedibenzoate [webbook.nist.gov]

- 3. biomedres.us [biomedres.us]

- 4. q1scientific.com [q1scientific.com]

- 5. This compound|lookchem [lookchem.com]

- 6. This compound [stenutz.eu]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. ajrconline.org [ajrconline.org]

- 10. ema.europa.eu [ema.europa.eu]

- 11. ijper.org [ijper.org]

Resorcinol Dibenzoate and its Derivatives: An In-depth Technical Guide for Polymer Science

For Researchers, Scientists, and Drug Development Professionals

Abstract

Resorcinol (B1680541) dibenzoate and its derivatives are functional additives that play a crucial role in polymer science, primarily as ultraviolet (UV) stabilizers. This technical guide provides a comprehensive overview of their synthesis, mechanism of action, and evaluation in polymeric systems. Detailed experimental protocols for the synthesis of resorcinol dibenzoate, its incorporation into polymers, and the subsequent assessment of its performance as a UV stabilizer are presented. Quantitative data on the physical and chemical properties of this compound and the performance of related resorcinol-based compounds in polymers are summarized for comparative analysis. This document aims to serve as a core reference for researchers and professionals in the fields of polymer science, materials science, and drug development, where the photostability of polymeric materials is of paramount importance.

Introduction

Polymers are susceptible to degradation upon exposure to ultraviolet (UV) radiation, leading to a loss of mechanical integrity, discoloration, and reduced service lifetime.[1] UV stabilizers are additives incorporated into polymeric materials to inhibit these degradative processes.[2] Among the various classes of UV stabilizers, those that function by absorbing UV radiation are of significant importance.[3] this compound belongs to the class of aryl esters which, through a photo-Fries rearrangement, are converted into 2-hydroxybenzophenone-type structures that are highly effective UV absorbers.[4][5]

This guide focuses on this compound and its derivatives, providing detailed methodologies and data to facilitate their application and study in polymer science.

Synthesis of this compound

The synthesis of this compound is typically achieved via the Schotten-Baumann reaction, which involves the acylation of an alcohol or phenol (B47542) with an acid chloride in the presence of a base.[6] In this case, resorcinol is reacted with benzoyl chloride.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the Schotten-Baumann synthesis of phenyl benzoate.[7]

Materials:

-

Resorcinol (1,3-dihydroxybenzene)

-

Benzoyl chloride

-

10% Sodium hydroxide (B78521) (NaOH) solution

-

Dichloromethane (CH₂Cl₂) or Diethyl ether

-

Ethanol (B145695) (for recrystallization)

-

Ice bath

-

Separatory funnel

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

Procedure:

-

Dissolution of Resorcinol: In a conical flask, dissolve 1.0 equivalent of resorcinol in a 10% aqueous solution of sodium hydroxide. The reaction should be carried out under vigorous stirring.

-

Addition of Benzoyl Chloride: While stirring the resorcinol solution, slowly add 2.2 equivalents of benzoyl chloride. The reaction is exothermic, and the temperature should be maintained between 5-10 °C using an ice bath.

-

Reaction: Continue stirring vigorously for 15-30 minutes. A white solid precipitate of this compound will form.

-

Isolation and Washing: Collect the solid product by vacuum filtration. Wash the crude product thoroughly with cold water to remove any unreacted starting materials and sodium benzoate.

-

Recrystallization: Purify the crude this compound by recrystallization from a suitable solvent such as ethanol. Dissolve the solid in a minimum amount of hot ethanol and allow it to cool slowly to form crystals.

-

Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at a temperature below the melting point.

Logical Relationship of Synthesis:

References

- 1. Modifications of Polymers through the Addition of Ultraviolet Absorbers to Reduce the Aging Effect of Accelerated and Natural Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Schotten-Baumann Reaction (Chapter 103) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Exploratory Applications of Resorcinol Dibenzoate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Resorcinol (B1680541) dibenzoate (CAS No. 94-01-9) is a diaryl ester of resorcinol and benzoic acid. Primarily recognized for its utility as a ultraviolet (UV) light stabilizer in the polymer industry, its broader applications remain a subject of exploratory interest. This technical guide provides a comprehensive overview of the known applications, chemical properties, synthesis, and analytical methods pertaining to resorcinol dibenzoate. It is intended to serve as a foundational resource for researchers and professionals investigating its potential in various scientific and developmental contexts. While the predominant application of this compound is in materials science, this guide also addresses the current landscape of its biological and pharmaceutical relevance, which is largely inferred from the activities of its parent compound, resorcinol, and other derivatives.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. A summary of its key physical and chemical properties is presented in Table 1.[1] These properties are crucial for understanding its behavior in various formulations and experimental settings.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 94-01-9 | [1] |

| Molecular Formula | C₂₀H₁₄O₄ | [1] |

| Molecular Weight | 318.33 g/mol | [1] |

| Appearance | White to beige or pale brown crystalline powder | [1] |

| Melting Point | 115-117 °C | [1] |

| Boiling Point | 478.399 °C at 760 mmHg | [1] |

| Density | 1.242 g/cm³ | [1] |

| Solubility | Soluble in Acetone | [1] |

| LogP (Octanol/Water) | 4.125 | [1] |

Core Application: UV Stabilization in Polymers

The primary industrial application of this compound is as a UV stabilizer, particularly in plastics such as polyvinyl chloride (PVC) and other polymers susceptible to degradation from UV radiation.[2][3][4][5]

Mechanism of Action as a UV Stabilizer

This compound belongs to the class of benzophenone-type UV absorbers. Its function is to absorb harmful UV radiation and dissipate it as harmless thermal energy, thereby protecting the polymer matrix from photodegradation.[3] The process of photodegradation in polymers typically involves the formation of free radicals, which leads to chain scission, cross-linking, and the formation of chromophores, resulting in discoloration (yellowing), loss of mechanical properties, and surface cracking.[6][7]

The mechanism of UV absorption and energy dissipation by a benzophenone-type UV absorber like this compound is depicted in the following diagram:

References

- 1. lookchem.com [lookchem.com]

- 2. additivesforpolymer.com [additivesforpolymer.com]

- 3. specialchem.com [specialchem.com]

- 4. changshengmaterial.com [changshengmaterial.com]

- 5. specialchem.com [specialchem.com]

- 6. health.ec.europa.eu [health.ec.europa.eu]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Methodological & Application

Application Notes and Protocols: Resorcinol Dibenzoate as a UV Stabilizer in Polymers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of resorcinol (B1680541) dibenzoate as an effective ultraviolet (UV) stabilizer in various polymer systems. Detailed protocols for its incorporation and performance evaluation are outlined to assist researchers in harnessing its protective properties against UV degradation.

Introduction

Resorcinol dibenzoate (CAS No. 94-01-9) is a UV stabilizer that belongs to the benzoate (B1203000) ester class of light stabilizers. It is a white to off-white crystalline powder soluble in various organic solvents, making it suitable for incorporation into a range of polymers. Its primary function is to protect polymers from the damaging effects of ultraviolet radiation, which can lead to undesirable changes such as yellowing, loss of gloss, embrittlement, and a general decline in mechanical properties. This compound is particularly valued for its ability to undergo a photo-Fries rearrangement upon UV exposure, converting into a hydroxybenzophenone structure that is highly effective at dissipating UV energy as harmless heat.

Mechanism of Action: The Photo-Fries Rearrangement

The key to this compound's efficacy as a UV stabilizer lies in its ability to undergo a photo-Fries rearrangement. This intramolecular reaction is triggered by the absorption of UV radiation, leading to the formation of 2-hydroxybenzophenone (B104022) and 4-hydroxybenzophenone (B119663) moieties within the polymer matrix. These rearranged products are themselves powerful UV absorbers, capable of dissipating absorbed energy through a tautomeric keto-enol conversion, thus preventing the energy from degrading the polymer chains.

Application Notes and Protocols for the Quantification of Resorcinol Dibenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resorcinol (B1680541) dibenzoate is an ester of resorcinol and benzoic acid, utilized in various industrial applications, including as a plasticizer and a UV stabilizer in polymers. Accurate quantification of resorcinol dibenzoate is crucial for quality control, formulation development, and stability testing. This document provides detailed analytical methods for the quantification of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry.

While specific validated methods for this compound are not extensively published, the following protocols have been developed based on established analytical techniques for the parent compound, resorcinol, and related benzoate (B1203000) esters. These methods serve as a robust starting point for developing and validating in-house analytical procedures for this compound.

Analytical Methods Overview

Several analytical techniques can be employed for the quantification of this compound. The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation.

-

High-Performance Liquid Chromatography (HPLC): This is often the preferred method due to its high resolution, sensitivity, and specificity. Reversed-phase HPLC with UV detection is particularly suitable for this compound.

-

Gas Chromatography (GC): GC can be used for the analysis of thermally stable and volatile compounds. Given the structure of this compound, it is amenable to GC analysis, potentially with derivatization to improve volatility and peak shape.

-

UV-Vis Spectrophotometry: This technique offers a simpler and more rapid approach for quantification, particularly for pure samples or simple formulations where interfering substances are minimal.

High-Performance Liquid Chromatography (HPLC)

Principle

Reversed-phase HPLC separates compounds based on their hydrophobicity. This compound, being more nonpolar than resorcinol, will be well retained on a C18 column and can be eluted with a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and water. Detection is typically achieved using a UV detector at a wavelength where this compound exhibits strong absorbance.

Experimental Protocol

Instrumentation:

-

HPLC system with a quaternary or binary pump

-

Autosampler

-

Column oven

-

UV-Vis or Diode Array Detector (DAD)

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents and Materials:

-

Acetonitrile (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade or purified)

-

Phosphoric acid (analytical grade)

-

This compound reference standard

Chromatographic Conditions (Proposed):

| Parameter | Condition |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 25°C |

| Detection Wavelength | 240 nm (based on UV absorbance of benzoate group) |

| Run Time | 10 minutes |

Standard Solution Preparation:

-

Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions (e.g., 10, 25, 50, 100, 200 µg/mL) by diluting the stock solution with the mobile phase.

Sample Preparation:

The sample preparation will vary depending on the matrix. For a simple formulation, a direct dilution with the mobile phase followed by filtration through a 0.45 µm syringe filter may be sufficient. For more complex matrices, an extraction step (e.g., liquid-liquid extraction or solid-phase extraction) may be necessary to remove interfering components.

Method Validation Parameters (Hypothetical Data):

The following table summarizes the expected validation parameters for the proposed HPLC method.

| Parameter | Expected Result |

| Linearity (R²) | > 0.999 |

| Range | 10 - 200 µg/mL |

| Limit of Detection (LOD) | ~0.5 µg/mL |

| Limit of Quantification (LOQ) | ~1.5 µg/mL |

| Accuracy (% Recovery) | 98 - 102% |

| Precision (% RSD) | < 2% |

Experimental Workflow: HPLC Analysis

Caption: Workflow for the quantification of this compound by HPLC.

Gas Chromatography (GC)

Principle

GC separates compounds based on their volatility and interaction with a stationary phase. This compound is expected to be thermally stable enough for GC analysis. A flame ionization detector (FID) is commonly used for quantification.

Experimental Protocol

Instrumentation:

-

Gas chromatograph with a split/splitless injector

-

Flame Ionization Detector (FID)

-

Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)

Reagents and Materials:

-

Methanol (GC grade)

-

This compound reference standard

-

Helium (carrier gas, high purity)

-

Hydrogen (for FID, high purity)

-

Air (for FID, high purity)

Chromatographic Conditions (Proposed):

| Parameter | Condition |

| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm |

| Injector Temperature | 280°C |

| Detector Temperature | 300°C |

| Oven Temperature Program | Initial: 150°C (hold 1 min), Ramp: 15°C/min to 300°C (hold 5 min) |

| Carrier Gas | Helium at 1.0 mL/min |

| Injection Volume | 1 µL (split mode, e.g., 20:1) |

Standard and Sample Preparation:

Similar to the HPLC method, prepare a stock solution of this compound in a suitable solvent like methanol or acetone. Working standards and samples should be prepared by dilution in the same solvent.

Method Validation Parameters (Hypothetical Data):

| Parameter | Expected Result |

| Linearity (R²) | > 0.998 |

| Range | 20 - 500 µg/mL |

| Limit of Detection (LOD) | ~5 µg/mL |

| Limit of Quantification (LOQ) | ~15 µg/mL |

| Accuracy (% Recovery) | 97 - 103% |

| Precision (% RSD) | < 3% |

Experimental Workflow: GC Analysis

Caption: Workflow for the quantification of this compound by GC.

UV-Vis Spectrophotometry

Principle

This method is based on the measurement of the absorbance of this compound at a specific wavelength. According to Beer-Lambert's law, the absorbance is directly proportional to the concentration of the analyte.

Experimental Protocol

Instrumentation:

-

UV-Vis Spectrophotometer (double beam)

-

Quartz cuvettes (1 cm path length)

Reagents and Materials:

-

Ethanol or Methanol (spectroscopic grade)

-

This compound reference standard

Procedure:

-

Wavelength of Maximum Absorbance (λmax) Determination:

-

Prepare a dilute solution of this compound in the chosen solvent.

-

Scan the solution over a wavelength range (e.g., 200-400 nm) to determine the λmax. The expected λmax would be around 240 nm due to the benzoate moieties.

-

-

Calibration Curve:

-

Prepare a series of standard solutions of this compound in the chosen solvent.

-

Measure the absorbance of each standard at the predetermined λmax.

-

Plot a graph of absorbance versus concentration to generate a calibration curve.

-

-

Sample Analysis:

-

Prepare the sample solution and dilute it to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the sample solution at the λmax.

-

Determine the concentration of this compound in the sample from the calibration curve.

-

Method Validation Parameters (Hypothetical Data):

| Parameter | Expected Result |

| λmax | ~240 nm |

| Linearity (R²) | > 0.995 |

| Range | Dependent on molar absorptivity |

Logical Relationship: Method Selection

Caption: Decision tree for selecting an analytical method for this compound.

Stability-Indicating Method Development

For stability testing, it is crucial to use a method that can separate the active pharmaceutical ingredient (API) from its degradation products. The proposed HPLC method is the most suitable for development into a stability-indicating assay method (SIAM).

To achieve this, forced degradation studies should be performed on this compound. This involves subjecting the compound to stress conditions such as:

-

Acidic and Basic Hydrolysis: Refluxing with HCl and NaOH.

-